molecular formula C21H16FN3O2 B10947108 1-[(2-fluorophenoxy)methyl]-N-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

1-[(2-fluorophenoxy)methyl]-N-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10947108
M. Wt: 361.4 g/mol
InChI Key: DLTMMIORUKMWLE-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENOXY)METHYL]-N-(1-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a fluorophenoxy group and a naphthyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENOXY)METHYL]-N-(1-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution reaction of a fluorophenol with an appropriate electrophile, such as a halomethyl ketone.

    Coupling with the naphthyl group: This can be done using a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the naphthyl group.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an amine or ammonia under suitable conditions to form the carboxamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[(2-FLUOROPHENOXY)METHYL]-N-(1-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-FLUOROPHENOXY)METHYL]-N-(1-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, which may have applications in various industries.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENOXY)METHYL]-N-(1-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

1-[(2-FLUOROPHENOXY)METHYL]-N-(1-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-CHLOROPHENOXY)METHYL]-N-(1-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical properties and reactivity.

    1-[(2-BROMOPHENOXY)METHYL]-N-(1-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE:

    1-[(2-METHOXYPHENOXY)METHYL]-N-(1-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE: The methoxy group can affect the compound’s electronic properties and its interactions with biological targets.

The uniqueness of 1-[(2-FLUOROPHENOXY)METHYL]-N-(1-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-[(2-fluorophenoxy)methyl]-N-naphthalen-1-ylpyrazole-3-carboxamide

InChI

InChI=1S/C21H16FN3O2/c22-17-9-3-4-11-20(17)27-14-25-13-12-19(24-25)21(26)23-18-10-5-7-15-6-1-2-8-16(15)18/h1-13H,14H2,(H,23,26)

InChI Key

DLTMMIORUKMWLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN(C=C3)COC4=CC=CC=C4F

Origin of Product

United States

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